5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile
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Overview
Description
5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with an amino group, a dimethoxyphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile typically involves multicomponent reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine derivatives. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide in water . The reaction conditions often involve room temperature and the use of green solvents to make the process environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of recyclable catalysts are likely to be emphasized to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in water.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with altered functional groups, while substitution reactions can introduce new substituents at the amino group.
Scientific Research Applications
5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with various molecular targets. The amino group and the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carbonitrile: Similar in structure but with a pyrazole ring instead of an imidazole ring.
5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile: Similar but with a single methoxy group on the phenyl ring.
Uniqueness
5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is unique due to the presence of both amino and carbonitrile groups on the imidazole ring, along with the dimethoxyphenyl substitution. This combination of functional groups provides a versatile platform for further chemical modifications and potential biological activity.
Properties
IUPAC Name |
5-amino-1-(3,4-dimethoxyphenyl)imidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-17-10-4-3-8(5-11(10)18-2)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKRYYJOMOXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC(=C2N)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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